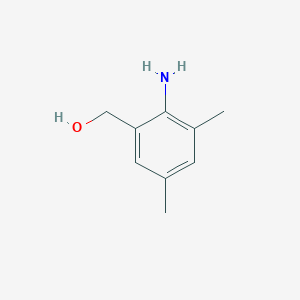
2-Amino-3,5-dimethylbenzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the aromatic ring is further substituted with amino and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylbenzyl Alcohol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitro-3,5-dimethylphenylmethanol using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an ethanol solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Amino-3,5-dimethylbenzaldehyde.
Reduction: 2-Amino-3,5-dimethylphenylamine.
Substitution: 2-Amino-3,5-dimethylphenylacetamide.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-dimethylbenzyl Alcohol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
(2-Amino-3,5-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Amino-3,5-dimethylphenyl)acetone: Contains an acetone group instead of methanol.
(2-Amino-3,5-dimethylphenyl)propane: Contains a propane group instead of methanol.
Comparison: 2-Amino-3,5-dimethylbenzyl Alcohol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2-amino-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5,10H2,1-2H3 |
InChI-Schlüssel |
CRPRKAVPVAZRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















